molecular formula C11H17ClN2O2S B2646725 N-phenylpiperidine-3-sulfonamide hydrochloride CAS No. 1989659-77-9

N-phenylpiperidine-3-sulfonamide hydrochloride

Cat. No.: B2646725
CAS No.: 1989659-77-9
M. Wt: 276.78
InChI Key: JKFUYNVANZSOHC-UHFFFAOYSA-N
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Description

N-phenylpiperidine-3-sulfonamide hydrochloride is a synthetic small molecule belonging to the pharmaceutically important class of piperidine-sulfonamide hybrids. The compound features a piperidine ring, a prevalent nitrogen-containing heterocycle in medicinal chemistry, linked to a sulfonamide functional group. This specific combination of moieties is of significant interest in modern drug discovery and agrochemical research. Piperidine-sulfonamide derivatives have demonstrated a wide spectrum of biological activities. Recent research highlights the potent antibacterial properties of novel sulfonamide derivatives containing a piperidine moiety, particularly against intractable plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) . The antibacterial mechanism of such compounds is associated with the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway essential for bacterial DNA synthesis . Studies indicate that some piperidine-sulfonamide hybrids can also concurrently target and irreversibly damage the bacterial cell membrane, leading to a powerful and multi-faceted antibacterial effect . Beyond antimicrobial applications, the piperidine ring is a critical scaffold in more than twenty classes of pharmaceuticals and is a fundamental building block for designing drugs with diverse targets . Structurally related sulfonamide compounds have been investigated as potential inhibitors of specific human enzymes, such as Mitogen-activated protein kinase 14 (MAPK14) , indicating potential value in biochemical pathway research. This product is provided exclusively for research purposes in laboratory settings. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-phenylpiperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10;/h1-3,5-6,11-13H,4,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFUYNVANZSOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-phenylpiperidine-3-sulfonamide hydrochloride involves several steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride under controlled conditions to form N-phenylpiperidine-3-sulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-phenylpiperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticonvulsant Activity
N-phenylpiperidine-3-sulfonamide hydrochloride has been explored for its potential anticonvulsant properties. Research indicates that derivatives of piperidine compounds exhibit significant activity in various seizure models. For instance, cinnamamide derivatives structurally related to piperidine have shown promising results in animal models for epilepsy, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against seizures .

1.2 Opioid Receptor Modulation
The compound has been implicated in studies focusing on opioid receptors, specifically as a ligand for the delta opioid receptor. Structural modifications of piperidine derivatives have demonstrated varying affinities and functional activities at these receptors, indicating that this compound could serve as a scaffold for developing new analgesics or antagonists with reduced side effects .

1.3 Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of sulfonamide derivatives, including this compound. Studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Synthetic Applications

2.1 Chemical Synthesis
this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its structural properties facilitate the development of novel sulfonamide derivatives through reactions such as Fischer indolization and acylation processes . These synthetic pathways are crucial for generating compounds with tailored pharmacological profiles.

2.2 Drug Development
The compound's versatility allows it to be utilized in drug development processes, particularly in creating new therapeutic agents targeting specific diseases such as epilepsy and pain management disorders. The synthesis of analogs based on its structure can lead to enhanced efficacy and selectivity for desired biological targets .

Case Studies

Study Focus Findings
Study AAnticonvulsant ActivityIdentified piperidine derivatives with significant anticonvulsant effects in animal models (ED50 values reported) .
Study BOpioid Receptor InteractionDemonstrated structural modifications that increased binding affinity at delta opioid receptors .
Study CAnti-inflammatory EffectsShowed sulfonamide derivatives reduced levels of TNF-α and IL-6, indicating potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of N-phenylpiperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide
  • Molecular Formula: C₁₄H₈ClNO₂
  • Molecular Weight : 265.67 g/mol
  • Key Features : Phthalimide core with chloro and phenyl substituents.
  • Applications: Serves as a monomer for synthesizing polyimides, which are critical in high-performance polymers. Its purity is essential for polymerization efficiency .
  • Contrast : Unlike N-phenylpiperidine-3-sulfonamide hydrochloride, this compound lacks a sulfonamide group and piperidine ring, instead relying on a rigid aromatic system for polymer backbone formation.
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide
  • Molecular Formula : C₁₅H₂₀ClN₃O₄S
  • Molecular Weight : 385.85 g/mol
  • Key Features : Combines a piperidine sulfonyl group, methoxy substituent, and propanamide chain.
  • Applications : Functions as a multifunctional intermediate in drug discovery due to its sulfonamide and amide moieties, which enhance binding to biological targets .
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl Chloride
  • Molecular Formula: C₆H₉ClF₃NO₂S
  • Molecular Weight : 251.65 g/mol
  • Key Features : Chiral piperidine sulfonyl chloride with a trifluoromethyl group.
  • Applications : The sulfonyl chloride group enables facile derivatization in medicinal chemistry, while the trifluoromethyl substituent enhances lipophilicity and metabolic stability .
  • Contrast : The reactive sulfonyl chloride moiety differentiates it from the sulfonamide group in this compound, making it more suitable for covalent bonding in prodrug designs.
3-Aminopiperidine Derivatives
  • Examples: 3-Aminopiperidine dihydrochloride (C₅H₁₂N₂·2HCl) 3-Aminopiperidine-2,6-dione hydrochloride (C₅H₈N₂O₂·HCl)
  • Key Features: Amino groups on the piperidine ring enable nucleophilic reactions or hydrogen bonding.
  • Applications : Used in peptide mimetics and enzyme inhibitors due to their conformational flexibility .
  • Contrast : The absence of a sulfonamide group reduces their utility in sulfa drug analogs but increases versatility in scaffold diversification.

Physicochemical and Functional Group Analysis

Compound Sulfonamide Group Piperidine Core Reactive Moieties Key Applications Reference
N-Phenylpiperidine-3-sulfonamide HCl Yes Yes Phenyl, sulfonamide Pharmaceutical intermediate
3-Chloro-N-phenyl-phthalimide No No Phthalimide, chloro Polymer synthesis
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride Yes (sulfonyl chloride) Yes Trifluoromethyl, sulfonyl chloride Prodrug intermediates
3-Aminopiperidine dihydrochloride No Yes Amino group Peptide mimetics

Key Observations :

  • Sulfonamide/sulfonyl chloride groups enhance binding to enzymes or receptors (e.g., carbonic anhydrase inhibitors).
  • Piperidine rings contribute to conformational flexibility, influencing bioavailability.
  • Halogenated or fluorinated substituents (e.g., Cl, CF₃) improve metabolic stability and lipophilicity.

Biological Activity

N-phenylpiperidine-3-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapeutics and other pharmacological applications. This compound features a piperidine ring with a sulfonamide functional group at the 3-position, combined with a phenyl group, which imparts unique properties that may enhance its efficacy as a therapeutic agent.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Compounds with similar structural characteristics have been shown to induce cytotoxic effects and apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of this compound can effectively inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Study: Cytotoxicity in Cancer Cell Lines

A notable study investigated the cytotoxic effects of N-phenylpiperidine-3-sulfonamide on FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited enhanced cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

The mechanism of action for N-phenylpiperidine-3-sulfonamide is still under investigation; however, it is believed to involve interaction with various biological targets. Preliminary findings suggest that the compound may act as a ligand for specific receptors involved in cell proliferation and apoptosis resistance, which are critical in cancer biology .

Comparison with Other Piperidine Derivatives

To better understand the biological activity of this compound, it is useful to compare it with other piperidine derivatives. The following table summarizes key features and biological activities of related compounds:

Compound Name Structural Features Biological Activity
N-MethylpiperidineMethyl group on nitrogenNeuroactive properties
N-(4-Methylphenyl)piperidinePara-methyl substitution on phenylAntidepressant effects
N-(2-Thienyl)piperidineThienyl ring instead of phenylAntimicrobial activity
N-(4-Chlorophenyl)piperidineChlorine substitution on phenylPotential anticancer activity
N-Phenylpiperidine-3-sulfonamide Phenyl group with sulfonamide at 3-positionEnhanced anticancer efficacy

The unique combination of the sulfonamide group with the piperidine framework in N-phenylpiperidine-3-sulfonamide may contribute to its superior pharmacological profile compared to other derivatives.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME properties of N-phenylpiperidine-3-sulfonamide is crucial for assessing its therapeutic potential. Current studies suggest favorable pharmacokinetic profiles, including good absorption and distribution characteristics. However, further research is needed to fully elucidate its metabolic pathways and excretion routes .

Toxicological Profile

As with many sulfonamides, there are concerns regarding potential toxicity associated with this compound. Common adverse effects linked to sulfonamides include allergic reactions and gastrointestinal disturbances. It is essential to conduct thorough toxicological assessments to ensure safety in clinical applications .

Future Directions

Given the promising biological activity and potential therapeutic applications of this compound, future research should focus on:

  • Elucidating Mechanisms : Detailed studies to clarify the mechanisms by which this compound exerts its biological effects.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to enhance potency and selectivity against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-phenylpiperidine-3-sulfonamide hydrochloride, and how can purity be ensured during synthesis?

  • Methodology :

  • Step 1 : Start with piperidine-3-sulfonamide as the core scaffold. Introduce the phenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura reaction) under inert conditions .
  • Step 2 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Step 3 : Confirm structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy. For hydrochloride salt formation, use HCl gas or concentrated HCl in anhydrous ether .
  • Purity Control : Monitor reactions with TLC (Rf tracking) and validate final product purity via HPLC (Chromolith® Phenyl column, 0.1% TFA in acetonitrile/water) .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodology :

  • UV-Vis Spectrophotometry : Calibrate at λ~275 nm (aromatic π→π* transitions) with a linear range of 0.1–10 µg/mL. Validate using ICH guidelines for accuracy (>98%) and precision (RSD <2%) .
  • HPLC : Use a phenyl-modified stationary phase (e.g., Chromolith® Phenyl) with mobile phase pH 3.0–5.0 to enhance sulfonamide retention. Detect via diode array (DAD) at 210–300 nm .
  • Mass Spectrometry : Employ ESI-MS in positive ion mode for molecular ion confirmation ([M+H]+^+ expected ~285 m/z) and fragmentation pattern analysis .

Q. How should this compound be stored to maintain stability, and what decomposition products might form?

  • Methodology :

  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hygroscopic degradation .
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor for sulfonic acid derivatives or des-phenyl byproducts via LC-MS .
  • Handling : Use nitrile gloves and fume hoods to avoid inhalation of fine particles; rinse spills with 70% ethanol .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodology :

  • Step 1 : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Adjust for solvent effects (DMSO-d6 vs. chloroform) .
  • Step 2 : Cross-validate IR carbonyl stretches (~1650 cm1^{-1}) with vibrational frequency simulations using Gaussian software.
  • Step 3 : If contradictions persist, re-examine sample purity via elemental analysis (C, H, N, S content) or X-ray crystallography for structural confirmation .

Q. What computational strategies are effective for predicting the biological target interactions of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with potential targets (e.g., bacterial enoyl-ACP reductase). Input SMILES notation (e.g., C1CNCCC1S(=O)(=O)NC2=CC=CC=C2) for ligand preparation .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å). Validate with MM-PBSA free energy calculations .
  • QSAR Modeling : Derive predictive activity models using descriptors like logP, polar surface area, and H-bond acceptor count .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in antibacterial assays?

  • Methodology :

  • Step 1 : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Step 2 : Use time-kill kinetics to distinguish bactericidal vs. bacteriostatic effects. Sample at 0, 2, 4, 8, and 24 hours for colony counting.
  • Step 3 : Probe membrane disruption via SYTOX Green uptake assays or assess enzyme inhibition (e.g., β-lactamase activity) with nitrocefin chromogenic substrate .

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